3-isocyano-2-methylprop-1-ene
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Overview
Description
3-Isocyano-2-methylprop-1-ene is an organic compound with the molecular formula C5H7N It is characterized by the presence of an isocyano group (-N≡C) attached to a methylpropene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyano-2-methylprop-1-ene is typically synthesized through multi-step chemical reactions. One common method involves the reaction of 3-chloro-2-methylpropene with sodium cyanide to form the corresponding nitrile, which is then converted to the isocyanide using a dehydrating agent such as phosphorus pentachloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyano-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Isocyano-2-methylprop-1-ene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a pharmacophore in medicinal chemistry.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-isocyano-2-methylprop-1-ene involves its ability to act as a ligand, coordinating with metal ions. This property is exploited in various catalytic processes. Additionally, its derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or coordination, leading to their biological effects .
Comparison with Similar Compounds
- 3-Isocyano-2-methylpropane
- 3-Isocyano-2-methylbut-1-ene
- 3-Isocyano-2-methylpent-1-ene
Comparison: 3-Isocyano-2-methylprop-1-ene is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. Its isocyano group is more reactive, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
103603-87-8 |
---|---|
Molecular Formula |
C5H7N |
Molecular Weight |
81.1 |
Purity |
95 |
Origin of Product |
United States |
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